Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Vue d'ensemble

Description

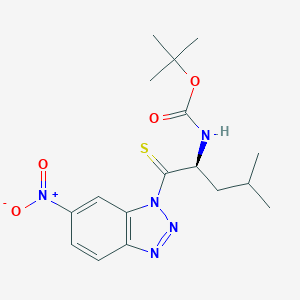

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a synthetic compound with the chemical formula C₁₇H₂₃N₅O₄S and a molecular weight of 393.47 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry . The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-protected thionoleucine with 6-nitrobenzotriazole . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general steps include:

Protection of Thionoleucine: Thionoleucine is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

Coupling Reaction: The Boc-protected thionoleucine is then reacted with 6-nitrobenzotriazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-ThionoLeu-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The thiono group can be oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Major Products Formed

Substitution: The major products are derivatives where the benzotriazole group is replaced by the nucleophile.

Reduction: The major product is the corresponding amino derivative.

Oxidation: The major products are sulfoxides or sulfones, depending on the extent of oxidation.

Applications De Recherche Scientifique

Boc-ThionoLeu-1-(6-nitro)benzotriazolide has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Boc-ThionoLeu-1-(6-nitro)benzotriazolide involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions . The nitro group can undergo reduction to form amino derivatives, which can further interact with biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Leu-1-(6-nitro)benzotriazolide: Similar structure but lacks the thiono group.

Boc-ThionoVal-1-(6-nitro)benzotriazolide: Similar structure but with valine instead of leucine.

Boc-ThionoIle-1-(6-nitro)benzotriazolide: Similar structure but with isoleucine instead of leucine.

Uniqueness

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is unique due to the presence of the thiono group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and research applications .

Activité Biologique

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following components:

- Boc Group : A tert-butoxycarbonyl (Boc) protecting group that stabilizes the molecule.

- Thioester Linkage : Facilitates reactivity with nucleophiles.

- Nitro Group : Enhances biological activity and solubility.

- Benzotriazole Moiety : Known for its versatile biological properties.

The compound's molecular formula is with a CAS number of 214750-70-6.

This compound acts primarily through:

- Covalent Bond Formation : The thioester moiety allows for interactions with nucleophilic sites on proteins and enzymes, potentially altering their activity.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to varied biological effects.

Antimicrobial Activity

Research indicates that benzotriazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains and protozoan parasites. The nitro substitution enhances the compound's efficacy against pathogens by increasing its reactivity and interaction with microbial targets .

Antiviral Properties

Recent studies have demonstrated that benzotriazole derivatives possess antiviral activities against several viruses. The compound has been evaluated for its effectiveness against enteroviruses, showing promising results with EC50 values indicating moderate potency . The mechanism likely involves interference with viral replication processes.

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Antiproliferative | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzotriazole derivatives, including this compound, demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating its potential as an antimicrobial agent.

Case Study 2: Antiviral Activity Against Enteroviruses

In vitro testing revealed that this compound exhibited selective antiviral activity against coxsackievirus B5 (CVB5). The compound displayed an EC50 value of 18 µM, suggesting it could be a candidate for further development in antiviral therapies .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426520 | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214750-70-6 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-ThionoLeu-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.